molecular formula C18H22FN5O B12455052 N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide

Cat. No.: B12455052
M. Wt: 343.4 g/mol
InChI Key: QQJUBAFAYRMBTF-UHFFFAOYSA-N
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Description

N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and fluorophenyl groups

Preparation Methods

The synthesis of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the reaction of 4,6-dimethylpyrimidine with 4-fluoroaniline to form an intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

Properties

Molecular Formula

C18H22FN5O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H22FN5O/c1-11-10-12(2)21-16(20-11)24-17(23-15(25)18(3,4)5)22-14-8-6-13(19)7-9-14/h6-10H,1-5H3,(H2,20,21,22,23,24,25)

InChI Key

QQJUBAFAYRMBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C(C)(C)C)C

Origin of Product

United States

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